molecular formula C13H20N2 B1416200 N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine CAS No. 920461-58-1

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine

Cat. No. B1416200
M. Wt: 204.31 g/mol
InChI Key: KYDQZFXRJQXNOT-UHFFFAOYSA-N
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Description

“N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” is a chemical compound with the molecular weight of 204.32 . The IUPAC name for this compound is N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-14-10-12-6-2-3-7-13 (12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” include its molecular weight (204.32) and its IUPAC name (N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine) . For more detailed properties, it’s recommended to refer to a comprehensive chemical database.

Scientific Research Applications

Chemical Inhibition in Drug Metabolism

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is associated with the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, essential for understanding metabolism-based drug-drug interactions. Potent and selective chemical inhibitors are crucial in vitro for predicting potential interactions when multiple drugs are coadministered. The selectivity of these inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of drugs (Khojasteh et al., 2011).

Role in Pharmacological Applications

N-Methyl-2-pyrrolidone (NMP), closely related to the chemical structure , is identified as a strong solubilizing agent with significant applications in various industrial fields, including pharmaceutical sciences. Its efficacy, toxicity, and side effects are comparable to other common solvents used in pharmaceutical industries, highlighting its role as an acceptable pharmaceutical solvent (Jouyban et al., 2010).

Impact on Neurological Conditions

Studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite MPP+ are crucial for understanding the pathogenesis of neurological conditions like Parkinson's disease. MPTP causes nerve cell loss and a syndrome similar to Parkinson's, with MPP+ impacting mitochondrial complex I activity akin to Parkinson's disease. Insights into the mitochondrial permeability transition pore (PTP) and its role in apoptosis induced by MPP+ contribute to our understanding of the molecular mechanisms underlying neurodegenerative diseases (Tatton et al., 1999).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its structural features, including sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, make it a versatile scaffold for novel biologically active compounds. This review discusses the bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and the structure–activity relationship of these compounds. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents are crucial in determining the biological profile of drug candidates due to the different binding modes to enantioselective proteins (Li Petri et al., 2021).

properties

IUPAC Name

N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDQZFXRJQXNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650886
Record name N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine

CAS RN

920461-58-1
Record name N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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